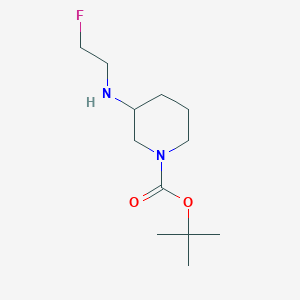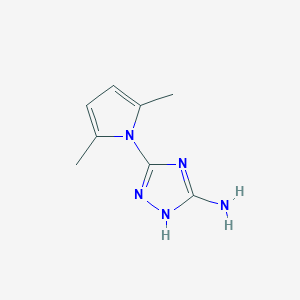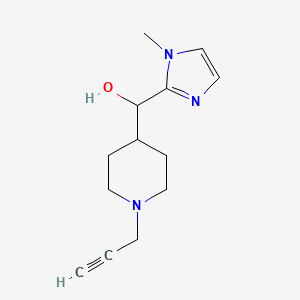
2-(4-Bromophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biotechnology. This compound is synthesized through a complex chemical process, and its unique properties make it an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A series of novel thiazolidine-2,4-dione derivatives, related but not identical to the specified chemical, have demonstrated potent antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. This suggests potential applications in cancer treatment research. The presence of a nitro group on the thiazolidinone moiety and the specific substitution on the aryl ring were critical for the observed antiproliferative effects (Chandrappa et al., 2008).
Antimicrobial Activity
Thiazolidine derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the chemical's potential as a base for developing new antimicrobial agents (El‐Emary et al., 2002), (Darwish et al., 2014).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with thiazolidine-related sulfonamide groups has shown that these compounds possess excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkable candidates as Type II photosensitizers for cancer treatment via photodynamic therapy (Pişkin et al., 2020).
Anticonvulsant Activity
A study on 4-thiazolidinones bearing a sulfonamide group has revealed significant anticonvulsant activity against MES and scPTZ seizure models. This suggests potential research directions for developing new anticonvulsant drugs based on thiazolidine derivatives (Siddiqui et al., 2010).
Antihyperglycemic Agents
Thiazolidine-2,4-diones substituted with arylsulfonyl groups have been investigated as oral antihyperglycemic agents in animal models of obesity and insulin resistance. The research indicates that these compounds could be beneficial in managing diabetes, with some derivatives showing significant efficacy in lowering glucose and insulin levels (Wrobel et al., 1998).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S2/c1-11-2-7-14(10-15(11)19(20)21)25(22,23)18-8-9-24-16(18)12-3-5-13(17)6-4-12/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZMKUBJWFGMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2689798.png)
![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)
![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)



![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)



![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)